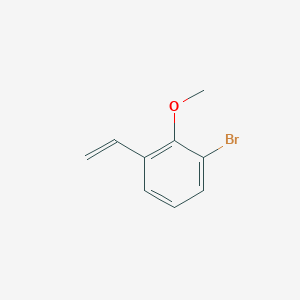

1-Bromo-3-ethenyl-2-methoxybenzene

Description

The study of polyfunctional organic compounds—molecules bearing multiple reactive sites—is a cornerstone of modern chemical synthesis. libretexts.orgncert.nic.in These compounds provide the intricate frameworks necessary for constructing complex target molecules, from pharmaceuticals to advanced materials. openaccessjournals.com The specific architecture of 1-Bromo-3-ethenyl-2-methoxybenzene, featuring three distinct functional groups, makes it a subject of considerable academic interest.

Properties

IUPAC Name |

1-bromo-3-ethenyl-2-methoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO/c1-3-7-5-4-6-8(10)9(7)11-2/h3-6H,1H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFVMGFLPVSCKRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=C1Br)C=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Mechanistic Pathways of 1 Bromo 3 Ethenyl 2 Methoxybenzene

Electrophilic Aromatic Substitution Reactions of the Substituted Benzene (B151609) Ring

Electrophilic Aromatic Substitution (EAS) is a fundamental reaction class for benzene and its derivatives. msu.edu The rate and regioselectivity of EAS reactions on 1-bromo-3-ethenyl-2-methoxybenzene are determined by the combined directing effects of the existing substituents. In EAS, the benzene ring acts as a nucleophile, and electron-donating groups enhance its reactivity, while electron-withdrawing groups decrease it. youtube.com

The substituents on the ring are:

Methoxy (B1213986) group (-OCH3): A strongly activating, ortho-, para-directing group due to its ability to donate electron density to the ring through resonance. libretexts.org

Ethenyl (vinyl) group (-CH=CH2): An activating, ortho-, para-directing group.

Bromo group (-Br): A weakly deactivating, ortho-, para-directing group. Its deactivating nature stems from its inductive electron withdrawal, while its lone pairs allow for resonance donation, directing incoming electrophiles to the ortho and para positions. libretexts.org

The available positions for substitution on the this compound ring are C4, C5, and C6. The directing influence of each substituent on these positions is summarized below.

| Substituent (Position) | Activating/Deactivating | Directing Effect | Preferred Position(s) |

| -OCH3 (C2) | Strongly Activating | Ortho, Para | C5 (para) |

| -Br (C1) | Weakly Deactivating | Ortho, Para | C6 (ortho), C4 (para) |

| -CH=CH2 (C3) | Activating | Ortho, Para | C4 (ortho), C6 (ortho) |

The methoxy group is the most powerful activating group present and will exert the dominant directing effect. Its para-directing influence strongly favors substitution at the C5 position. The bromo and ethenyl groups both direct incoming electrophiles to the C4 and C6 positions. Therefore, a typical EAS reaction, such as nitration or halogenation, would be expected to yield a mixture of products, with the major isomer likely resulting from substitution at C5, and minor isomers from substitution at C4 and C6. The exact product distribution would depend on the specific reaction conditions and the steric hindrance posed by the substituents. libretexts.org

For example, in the nitration of similarly substituted benzenes like anisole (B1667542) (methoxybenzene), the reaction is fast and primarily yields the para-isomer. msu.edulibretexts.org Given the strong activating nature of the methoxy group in this compound, a similar outcome can be anticipated, favoring the formation of 1-bromo-3-ethenyl-2-methoxy-5-nitrobenzene.

Nucleophilic Aromatic Substitution at the Bromine Center and Aryne Intermediates

Aryl halides like this compound are generally unreactive toward nucleophilic aromatic substitution (SNAr) under standard conditions because they lack strong electron-withdrawing groups ortho or para to the halogen. chemistrysteps.comlibretexts.org However, substitution can be forced under specific conditions, primarily through the elimination-addition mechanism, which involves a highly reactive benzyne (B1209423) intermediate. chemistrysteps.commasterorganicchemistry.com

This pathway is facilitated by the use of a very strong base, such as sodium amide (NaNH₂). tcichemicals.comkhanacademy.org The mechanism proceeds in two main steps:

Elimination: The strong base abstracts a proton from the position ortho to the bromine atom. In this molecule, the proton at C6 is available for abstraction. This is followed by the elimination of the bromide ion, resulting in the formation of a strained triple bond within the benzene ring. This intermediate is known as an aryne, specifically 3-ethenyl-2-methoxybenzyne. tcichemicals.comwikipedia.org

Addition: The incoming nucleophile (e.g., the amide ion, NH₂⁻) then attacks one of the two carbons of the aryne triple bond (C1 or C6). Subsequent protonation from a proton source like ammonia (B1221849) yields the final product(s). chemistrysteps.com

The attack of the nucleophile on the unsymmetrical aryne intermediate can lead to two different constitutional isomers. The regioselectivity of this addition is influenced by the electronic effects of the substituents on the aryne. The electron-donating methoxy group at C2 and the ethenyl group at C3 will influence the distribution of the final products. Studies on 3-methoxybenzyne have shown that the substituent can direct the incoming nucleophile, leading to a mixture of meta- and ortho-substituted products. nih.gov

| Aryne Intermediate | Nucleophile (from NaNH₂) | Possible Products |

| 3-Ethenyl-2-methoxybenzyne | NH₂⁻ | 3-Ethenyl-2-methoxyaniline (attack at C1) and 2-Ethenyl-3-methoxyaniline (attack at C6) |

Transformations Involving the Ethenyl (Vinyl) Group

The ethenyl group is an alkene and thus susceptible to a variety of addition and transformation reactions characteristic of carbon-carbon double bonds.

The vinyl group can be selectively reduced to an ethyl group through catalytic hydrogenation. This reaction typically involves treating the compound with hydrogen gas (H₂) in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). The product of this reaction is 1-bromo-3-ethyl-2-methoxybenzene. nih.gov Care must be taken with the reaction conditions, as some hydrogenation catalysts, particularly under harsh conditions, can also promote hydrodehalogenation, which would lead to the removal of the bromine atom.

The double bond of the ethenyl group readily undergoes electrophilic addition.

Halogenation: Reaction with halogens like bromine (Br₂) or chlorine (Cl₂) results in the addition of two halogen atoms across the double bond, yielding a 1,2-dihaloethyl substituent. For example, bromination would produce 1-bromo-3-(1,2-dibromoethyl)-2-methoxybenzene.

Hydrohalogenation: The addition of hydrogen halides (HBr, HCl) follows Markovnikov's rule. The proton adds to the terminal carbon of the vinyl group (the one with more hydrogen atoms), generating a more stable benzylic carbocation intermediate. The halide ion then attacks this carbocation. For instance, the reaction with HBr would yield 1-bromo-3-(1-bromoethyl)-2-methoxybenzene.

The terminal nature of the ethenyl group makes it a suitable substrate for modern synthetic reactions.

Olefin Metathesis: This powerful carbon-carbon bond-forming reaction, often employing ruthenium-based catalysts (e.g., Grubbs' catalysts), could be used for various transformations. beilstein-journals.org For example, cross-metathesis with another olefin could introduce a different substituent at the vinyl position. If another double bond were present elsewhere in a modified version of the molecule, ring-closing metathesis could be employed to form a new ring system. researchgate.net

Polymerization: The vinyl group can act as a monomer unit for polymerization reactions. Depending on the initiator used (e.g., radical, cationic, or anionic), this compound could potentially polymerize to form poly(this compound), a polymer with a structure analogous to polystyrene. The autopolymerization of similar substituted monomers has been observed, suggesting this compound could also undergo such reactions under certain conditions. dntb.gov.uaresearchgate.net

| Reaction Type | Reagents | Product Functional Group |

| Catalytic Hydrogenation | H₂ / Pd/C | -CH₂CH₃ (Ethyl) |

| Halogenation | Br₂ | -CH(Br)CH₂Br (1,2-Dibromoethyl) |

| Hydrohalogenation | HBr | -CH(Br)CH₃ (1-Bromoethyl) |

| Polymerization | Initiator | Polystyrene-like polymer chain |

Reactivity and Derivatization of the Methoxy Group

The methoxy group is an ether and is generally unreactive under many conditions. However, it can be cleaved to form a phenol (B47542). This transformation is typically achieved by refluxing the compound with a strong acid, most commonly hydrobromic acid (HBr) or hydroiodic acid (HI). Lewis acids such as boron tribromide (BBr₃) are also highly effective for cleaving aryl methyl ethers, often under milder conditions.

The reaction involves the protonation of the ether oxygen, followed by nucleophilic attack by the halide ion (e.g., Br⁻) on the methyl carbon, displacing the phenoxide as a leaving group in an Sₙ2 reaction. This process converts the -OCH₃ group into a hydroxyl (-OH) group, yielding 2-bromo-6-ethenylphenol.

Demethylation and Ether Cleavage Reactions

The methoxy group in this compound is susceptible to cleavage, a common reaction for aryl methyl ethers. This demethylation is typically achieved using strong Lewis acids, with boron tribromide (BBr₃) being a frequently used reagent. nih.govcore.ac.ukgvsu.edu The reaction proceeds by the formation of an adduct between the Lewis acidic boron center and the ether oxygen. nih.govcore.ac.ukgvsu.edu

The mechanism of BBr₃-mediated ether cleavage has been a subject of detailed study. nih.govcore.ac.ukgvsu.edu It is proposed that the reaction can proceed through different pathways, including unimolecular and bimolecular mechanisms. gvsu.edursc.org For aryl methyl ethers like this compound, a bimolecular pathway is often considered more favorable. gvsu.edu In this process, a bromide from one ether-BBr₃ adduct can nucleophilically attack the methyl group of another adduct. gvsu.edu Computational studies have suggested a mechanism involving charged intermediates, where one equivalent of BBr₃ can potentially cleave up to three equivalents of an aryl methyl ether. nih.gov The reaction ultimately yields the corresponding phenol after hydrolysis. nih.govcore.ac.ukgvsu.edu The use of BBr₃ is effective under mild conditions and is tolerant of various functional groups, including double bonds like the ethenyl group. rsc.org

Alternative reagents for demethylation include other boron trihalides and aluminum-based Lewis acids. rsc.org Photoredox catalysis has also emerged as a chemoselective method for the cleavage of phenolic ethers, offering a milder alternative to strong Lewis acids. chemrxiv.org

Table 1: Proposed Demethylation of this compound

| Reactant | Reagent | Product |

|---|---|---|

| This compound | 1. BBr₃2. H₂O | 2-Bromo-6-ethenylphenol |

This table illustrates a predicted reaction based on the known reactivity of aryl methyl ethers.

Rearrangements and Cyclization Pathways Involving Aromatic Ether Linkages

While specific rearrangement and cyclization pathways for this compound are not extensively documented, the presence of the ethenyl and methoxy groups allows for potential intramolecular reactions. Under certain conditions, such as acid catalysis or transition metal catalysis, the ethenyl group could potentially interact with the aromatic ring or the oxygen of the ether linkage.

For related aromatic ethers, intramolecular cyclization reactions can be induced. For instance, if the ethenyl group were to be transformed into a suitable nucleophile or electrophile, it could potentially attack the aromatic ring, leading to the formation of a new ring system. The specific pathways would be highly dependent on the reaction conditions and the nature of any catalysts employed.

Advanced Cross-Coupling Reactions of this compound

The bromine atom on the aromatic ring of this compound makes it an excellent substrate for a variety of transition-metal-catalyzed cross-coupling reactions. researchgate.netnih.gov These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. thieme-connect.de

Regioselective and Chemoselective Coupling with Diverse Nucleophiles

The structure of this compound presents two primary sites for cross-coupling: the bromo-substituted carbon and the ethenyl group. Transition metal catalysis allows for selective functionalization at the C-Br bond. A wide range of nucleophiles can be coupled at this position, including organoboron reagents (Suzuki coupling), organotin reagents (Stille coupling), organozinc reagents (Negishi coupling), and various amines, alcohols, and thiols (Buchwald-Hartwig amination, etc.).

The chemoselectivity of these reactions is crucial, as the ethenyl group could also potentially react under certain conditions. However, the reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is generally much higher than that of unactivated alkenes, allowing for selective functionalization of the C-Br bond. For example, a visible-light-mediated C(sp)–S(II) cross-coupling of 1-haloalkynes with aryl/alkyl thiols has been reported, demonstrating the potential for selective bond formation. acs.org While this specific example involves an alkyne, similar principles of selective coupling can be applied to aryl halides.

Table 2: Examples of Predicted Cross-Coupling Reactions

| Coupling Reaction | Nucleophile/Reagent | Catalyst System (Example) | Product Type |

|---|---|---|---|

| Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄, base | Biaryl |

| Heck Coupling | Alkene | Pd(OAc)₂, PPh₃, base | Substituted Styrene |

| Buchwald-Hartwig | Amine | Pd catalyst, ligand, base | Arylamine |

| Sonogashira Coupling | Terminal Alkyne | Pd/Cu catalyst, base | Aryl Alkyne |

This table shows potential cross-coupling reactions for this compound based on established methods.

Mechanistic Aspects of Transition Metal-Catalyzed Cross-Couplings

The mechanisms of transition-metal-catalyzed cross-coupling reactions are well-studied and generally involve a catalytic cycle. rsc.org For palladium-catalyzed reactions, the cycle typically consists of three main steps: oxidative addition, transmetalation (for couplings like Suzuki), and reductive elimination.

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate.

Transmetalation: The nucleophilic coupling partner (e.g., from an organoboron reagent) transfers its organic group to the palladium center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium complex are coupled together, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Role of Catalyst Loading and Ligand Design

The efficiency and selectivity of cross-coupling reactions are highly dependent on the catalyst system. nih.gov

Ligand Design: Ligands play a critical role in stabilizing the metal center and modulating its electronic and steric properties. nih.gov The choice of ligand can affect the rate of oxidative addition and reductive elimination, influence the selectivity of the reaction, and prevent catalyst deactivation. For challenging couplings, specialized ligands, sometimes in mixed-ligand systems, are employed to achieve the desired outcome. nih.gov

Investigation of Intermediates and Rate-Determining Steps

For many palladium-catalyzed cross-coupling reactions, the oxidative addition of the aryl halide to the Pd(0) complex is the rate-determining step. crunchchemistry.co.uk However, this can vary depending on the specific reactants, ligands, and reaction conditions. The rate of the reaction is determined by the step with the highest activation energy. crunchchemistry.co.uk Experimental techniques such as kinetic studies, in-situ spectroscopy, and computational modeling are used to investigate these mechanistic details. rsc.org

Mechanistic and Theoretical Investigations of 1 Bromo 3 Ethenyl 2 Methoxybenzene Reactions

Computational Chemistry Approaches (e.g., Density Functional Theory (DFT) Calculations)

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for predicting and understanding the behavior of molecules like 1-Bromo-3-ethenyl-2-methoxybenzene. researchgate.netresearchgate.netnih.gov

Elucidation of Reaction Mechanisms and Transition State Structures

DFT calculations are instrumental in mapping the potential energy surfaces of reactions, allowing for the identification of transition states and reaction intermediates. For reactions involving this compound, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, or Sonogashira couplings), DFT can elucidate the elementary steps of the catalytic cycle. masterorganicchemistry.com These steps typically include oxidative addition of the aryl bromide to the palladium(0) catalyst, transmetalation (in the case of Suzuki coupling) or alkene coordination/insertion (for Heck coupling), and reductive elimination to yield the final product and regenerate the catalyst. masterorganicchemistry.com

For a hypothetical Suzuki coupling of this compound with a boronic acid, DFT calculations could model the geometries and energies of the transition states for each step, providing insights into the rate-determining step of the reaction. Similarly, for a Heck reaction with an alkene, computational studies could clarify the mechanism of vinyl group insertion and subsequent β-hydride elimination. masterorganicchemistry.com

Prediction of Regio- and Stereoselectivity in Synthetic Transformations

Regioselectivity, the preference for reaction at one position over another, and stereoselectivity, the preference for the formation of one stereoisomer over another, are critical aspects of synthesis. wikipedia.orgreddit.comyoutube.com DFT calculations can predict these outcomes with a high degree of accuracy.

In electrophilic additions to the ethenyl group of this compound, the regioselectivity (Markovnikov vs. anti-Markovnikov addition) can be predicted by calculating the relative stabilities of the possible carbocation intermediates. The electron-donating methoxy (B1213986) group and the electron-withdrawing bromine atom will influence the electron density of the vinyl group, thereby directing the attack of the electrophile.

For stereoselective reactions, such as asymmetric hydrogenation or epoxidation of the vinyl group, DFT can be used to model the transition states involving a chiral catalyst. By comparing the energies of the diastereomeric transition states, the enantiomeric excess of the product can be predicted.

Conformational Analysis and Molecular Orbital Interactions

The three-dimensional structure and electronic properties of this compound can be thoroughly investigated using computational methods. Conformational analysis can identify the most stable arrangement of the methoxy and ethenyl groups relative to the benzene (B151609) ring. This is crucial as the conformation can significantly impact reactivity.

Molecular orbital (MO) analysis, including the visualization of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the molecule's reactivity. The HOMO and LUMO energies and distributions can indicate the most likely sites for nucleophilic and electrophilic attack, respectively. For instance, the HOMO is likely to be localized on the electron-rich methoxybenzene ring and the ethenyl group, making these sites susceptible to electrophilic attack. The LUMO may have significant contributions from the C-Br bond, indicating its propensity to undergo oxidative addition in cross-coupling reactions.

Kinetic and Spectroscopic Studies of Reaction Mechanisms

Experimental techniques such as kinetic analysis and spectroscopy are vital for corroborating theoretical predictions and fully understanding reaction mechanisms.

Determination of Reaction Orders and Rate Constants

The rate law of a reaction provides a mathematical description of how the reaction rate depends on the concentration of each reactant. khanacademy.org The exponents in the rate law, known as the reaction orders, are determined experimentally and provide crucial information about the mechanism. youtube.com

For a palladium-catalyzed cross-coupling reaction of this compound, the reaction order with respect to the aryl bromide, the coupling partner, the catalyst, and any additives can be determined by systematically varying their initial concentrations and measuring the initial reaction rate. A typical rate law for a Suzuki coupling, for example, might be first order in the aryl bromide and the palladium catalyst.

The rate constant, k, is a proportionality constant in the rate law that is temperature-dependent. youtube.com By measuring the reaction rate at different temperatures, the activation energy for the reaction can be determined using the Arrhenius equation. This provides a quantitative measure of the energy barrier that must be overcome for the reaction to occur.

Below is a hypothetical data table illustrating how reaction orders might be determined for a Suzuki coupling of this compound (ArBr) with a generic boronic acid (R-B(OH)₂).

| Experiment | [ArBr] (M) | [R-B(OH)₂] (M) | [Pd Catalyst] (M) | Initial Rate (M/s) |

| 1 | 0.10 | 0.10 | 0.001 | 1.2 x 10⁻⁵ |

| 2 | 0.20 | 0.10 | 0.001 | 2.4 x 10⁻⁵ |

| 3 | 0.10 | 0.20 | 0.001 | 1.2 x 10⁻⁵ |

| 4 | 0.10 | 0.10 | 0.002 | 2.4 x 10⁻⁵ |

From this hypothetical data, one could deduce that the reaction is first order with respect to ArBr and the palladium catalyst, and zero order with respect to the boronic acid under these conditions.

Identification and Characterization of Reactive Intermediates

Spectroscopic techniques are invaluable for detecting and characterizing transient species that are formed during a reaction. For reactions involving this compound, techniques such as in-situ NMR, IR, and UV-Vis spectroscopy can be employed to monitor the reaction progress and identify intermediates.

In palladium-catalyzed reactions, for example, it may be possible to spectroscopically observe the palladium(II) intermediates formed after oxidative addition. In some cases, these intermediates can be isolated and characterized by X-ray crystallography.

Radical trapping experiments can be used to determine if a reaction proceeds through a radical mechanism. If a radical intermediate is formed, it can be "trapped" by a radical scavenger, and the resulting adduct can be identified. For instance, in some palladium-catalyzed couplings, radical intermediates have been proposed and, in some cases, detected. acs.org

Structure-Reactivity Relationships in this compound Systems

The reactivity of the aromatic ring in this compound is intricately governed by the electronic and steric interplay of its three substituents: the bromo, ethenyl (vinyl), and methoxy groups. The specific positioning of these groups at C1, C2, and C3, respectively, dictates the electron density distribution within the benzene ring, thereby influencing the rate and regioselectivity of its reactions, particularly electrophilic aromatic substitution (EAS).

Electronic Effects of Individual Substituents

To understand the combined influence on the reactivity of this compound, it is essential to first analyze the individual electronic effects—inductive and resonance—of each substituent. numberanalytics.com

Methoxy Group (-OCH₃): The methoxy group is a powerful activating group. libretexts.orglibretexts.org It exerts a weak electron-withdrawing inductive effect (-I) due to the high electronegativity of the oxygen atom. libretexts.org However, this is significantly outweighed by its strong electron-donating resonance effect (+R or +M), where the oxygen's lone pairs delocalize into the π-system of the benzene ring. libretexts.orglibretexts.org This resonance donation substantially increases the electron density of the ring, particularly at the ortho and para positions, making it much more reactive towards electrophiles than benzene. vaia.comorganicchemistrytutor.com

Ethenyl (Vinyl) Group (-CH=CH₂): The ethenyl group is considered a weakly activating group. quora.com It can donate electron density to the aromatic ring through resonance by conjugation of its π-bond with the ring's π-system. quora.comcdnsciencepub.com This delocalization activates the ring towards electrophilic attack. quora.com Similar to the methoxy group, this resonance effect directs incoming electrophiles to the ortho and para positions. quora.com

The following table summarizes the electronic properties of the individual substituents.

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Influence |

| -OCH₃ (Methoxy) | -I (Weakly Withdrawing) | +R (Strongly Donating) | Activating | Ortho, Para |

| -CH=CH₂ (Ethenyl) | -I (Weakly Withdrawing) | +R (Weakly Donating) | Activating | Ortho, Para |

| -Br (Bromo) | -I (Strongly Withdrawing) | +R (Weakly Donating) | Deactivating | Ortho, Para |

Combined Substituent Effects and Regioselectivity

In polysubstituted benzenes like this compound, the directing effects of the substituents must be considered collectively to predict the site of electrophilic attack. jove.commsu.edu

Activating vs. Deactivating Groups: The most powerful activating group generally dictates the position of substitution. jove.com In this molecule, the methoxy group is the strongest activator, followed by the ethenyl group. The bromo group is a deactivator. Therefore, the methoxy group will be the primary director for incoming electrophiles.

Directing Influence: All three substituents are ortho, para-directors. We must analyze how these directing effects align on the benzene ring of this compound. The available positions for substitution are C4, C5, and C6.

Methoxy group (at C2): Directs ortho (to C1 and C3, which are already substituted) and para (to C5).

Ethenyl group (at C3): Directs ortho (to C2 and C4) and para (to C6).

Bromo group (at C1): Directs ortho (to C2 and C6) and para (to C4).

Steric Hindrance: The spatial arrangement and size of the substituents can prevent an electrophile from attacking certain positions. jove.comnumberanalytics.com Attack at a position crowded by adjacent bulky groups is sterically hindered and less likely to occur. jove.com In this molecule, the position between two substituents (e.g., C2 is between C1-Br and C3-ethenyl) is generally disfavored for further substitution.

Predicted Reactivity and Site of Electrophilic Attack

Based on the interplay of these electronic and steric factors, we can predict the reactivity of the available positions (C4, C5, C6) in this compound.

| Position | Directing Effects Favoring this Position | Steric Considerations | Predicted Reactivity |

| C4 | Ortho to Ethenyl, Para to Bromo | Adjacent to the ethenyl group at C3. | Moderately favored. The ethenyl group activates this position. The para-directing effect of the bromo group also reinforces this site. |

| C5 | Para to Methoxy | Relatively unhindered. | Most Favored. This position is para to the strongly activating methoxy group, making it the most electron-rich and nucleophilic site. It is also meta to the bromo and ethenyl groups, which is less relevant as the powerful para-directing effect of the methoxy group dominates. |

| C6 | Ortho to Bromo, Para to Ethenyl | Adjacent to the bromo group at C1. | Less favored. While activated by the para-directing ethenyl group and the ortho-directing bromo group, the activation is weaker than at C5. Steric hindrance from the adjacent bromine atom may also play a role. |

Advanced Spectroscopic and Analytical Characterization Methodologies for 1 Bromo 3 Ethenyl 2 Methoxybenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of 1-Bromo-3-ethenyl-2-methoxybenzene in solution. By analyzing the chemical environment of each proton and carbon atom, a complete structural map can be assembled.

High-Resolution ¹H NMR and ¹³C NMR for Structural Elucidation

High-resolution ¹H and ¹³C NMR spectra provide the fundamental framework for the structural determination of this compound. Although specific experimental data for this exact compound is not widely published, the expected spectral features can be accurately predicted based on established principles of NMR spectroscopy and data from analogous structures like 3-bromoanisole (B1666278) and substituted styrenes. nih.govacs.org

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the methoxy (B1213986) group, the vinyl group, and the aromatic ring protons.

Methoxy Protons (-OCH₃): A sharp singlet integrating to three protons is anticipated, likely in the range of δ 3.8-4.0 ppm, characteristic of a methoxy group attached to an aromatic ring. For instance, the methoxy protons in 1-bromo-2,4-dimethoxybenzene (B92324) appear around δ 3.75-3.82 ppm. chemicalbook.com

Aromatic Protons (Ar-H): The 1,2,3-trisubstituted benzene (B151609) ring will give rise to a complex multiplet system for the three adjacent aromatic protons. Based on the substitution pattern (C1-Br, C2-OCH₃, C3-Vinyl), we would expect three signals in the aromatic region (δ 6.8-7.5 ppm). The proton at C6, flanked by the bromine atom, would likely be the most downfield. The protons at C4 and C5 would show coupling to each other (ortho-coupling, J ≈ 7-9 Hz) and to the C6 proton (meta- and para-coupling, J ≈ 1-3 Hz).

Vinyl Protons (-CH=CH₂): The ethenyl group will produce an AMX or ABC spin system, typical for terminal alkenes, consisting of three distinct signals.

The geminal protons (=CH₂) will show two signals, typically as doublets of doublets, in the range of δ 5.2-5.8 ppm.

The single vinyl proton (-CH=) will appear as a doublet of doublets further downfield, likely between δ 6.5-7.0 ppm, due to its proximity to the aromatic ring. The characteristic cis, trans, and geminal coupling constants (J-values) would be observable.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is predicted to display nine unique signals, corresponding to each carbon atom in the molecule.

Aromatic Carbons: Six distinct signals are expected in the aromatic region (δ 110-160 ppm). The carbon bearing the methoxy group (C2) would be significantly downfield (δ ~155-158 ppm), while the carbon attached to the bromine (C1) would be shifted upfield relative to benzene (δ ~115-120 ppm). The quaternary carbon attached to the vinyl group (C3) would also be identifiable.

Vinyl Carbons: Two signals corresponding to the ethenyl group are expected. The terminal methylene (B1212753) carbon (=CH₂) would appear around δ 115-120 ppm, while the internal methine carbon (-CH=) would be further downfield, around δ 135-138 ppm.

Methoxy Carbon: A single signal for the methoxy carbon (-OCH₃) is anticipated in the upfield region, typically around δ 55-60 ppm. rsc.org

Predicted NMR Data for this compound

The following table is based on predicted values derived from spectral data of analogous compounds and standard NMR principles.

| ¹H NMR Data (Predicted) | ¹³C NMR Data (Predicted) |

| Assignment | δ (ppm) |

| H-vinyl (1H) | ~6.7 |

| H-vinyl (1H) | ~5.7 |

| H-vinyl (1H) | ~5.4 |

| H-4/H-5/H-6 (3H) | ~6.9-7.4 |

| -OCH₃ (3H) | ~3.9 |

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

To move from predicted assignments to confirmed structural elucidation, a suite of two-dimensional (2D) NMR experiments is essential. libretexts.orgharvard.edu These techniques reveal correlations between nuclei, providing definitive evidence of the molecular framework.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment would be used to establish proton-proton (¹H-¹H) coupling networks. mnstate.edu Key correlations would include:

Cross-peaks connecting the three vinyl protons, confirming the -CH=CH₂ spin system.

Cross-peaks between the adjacent aromatic protons (H-4, H-5, H-6), helping to delineate their specific positions on the ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It would be used to unambiguously assign the carbon signals based on the more easily interpreted proton spectrum. For example, the proton signal at ~3.9 ppm would show a cross-peak to the carbon signal at ~56 ppm, confirming their assignment as the methoxy group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information on long-range (2-3 bond) ¹H-¹³C correlations and is crucial for piecing together the molecular puzzle. For this compound, key HMBC correlations would be:

A correlation from the methoxy protons (δ ~3.9 ppm) to the C-2 carbon (δ ~157 ppm).

Correlations from the vinyl protons to the aromatic C-3 carbon, confirming the attachment point of the ethenyl group.

Correlations from the aromatic protons to neighboring carbons, which would definitively establish the 1, 2, 3-substitution pattern of the ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space correlations between protons that are in close proximity, providing conformational information.

A NOESY cross-peak between the methoxy protons and the ortho-vinyl proton (H on -CH=) would help establish their relative orientation.

A correlation between the vinyl proton on C-alpha and the aromatic proton at C-4 would provide further evidence for the substitution pattern and conformation.

Dynamic NMR for Conformational Studies and Rotational Barriers

The single bonds connecting the methoxy and vinyl groups to the benzene ring are subject to rotation. Dynamic NMR (DNMR) studies, typically involving variable-temperature experiments, could provide insight into the rotational energy barriers of these groups. By lowering the temperature, the rotation around the C2-O and C3-C(vinyl) bonds could be slowed. If the energy barrier is sufficiently high, this could lead to the observation of distinct conformers (rotamers) on the NMR timescale, manifesting as a broadening and subsequent splitting (decoalescence) of the signals for the protons and carbons near the rotating bond. Such an analysis would provide valuable data on the molecule's conformational flexibility and the steric and electronic interactions between the substituents.

Mass Spectrometry (MS) Techniques

Mass spectrometry provides critical information regarding the molecular weight and elemental composition of a compound, as well as structural details inferred from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS), using techniques like Electrospray Ionization (ESI) or Electron Ionization (EI), is used to determine the exact mass of the molecular ion. rsc.org For this compound (C₉H₉BrO), the calculated monoisotopic mass is 211.98368 Da. HRMS can measure this mass to within a few parts per million (ppm), which provides a highly confident determination of the elemental formula.

A key feature in the mass spectrum of a bromine-containing compound is the isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (~50.7% and ~49.3%, respectively). docbrown.info This results in a characteristic pair of peaks for the molecular ion ([M]⁺ and [M+2]⁺) and any bromine-containing fragments, separated by two mass units (m/z) and having a relative intensity ratio of approximately 1:1.

Predicted HRMS Data

| Ion | Formula | Calculated Monoisotopic Mass (Da) |

| [M]⁺ | C₉H₉⁷⁹BrO | 211.98368 |

| [M+2]⁺ | C₉H₉⁸¹BrO | 213.98163 |

Fragmentation Pattern Analysis and Isomeric Differentiation (EI, ESI)

In Electron Ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, causing it to ionize and fragment in a reproducible manner. The resulting fragmentation pattern serves as a molecular fingerprint. libretexts.org For this compound, several key fragmentation pathways can be predicted:

Loss of a Bromine Radical: Cleavage of the C-Br bond, which is relatively weak, would lead to a prominent fragment ion at m/z 133.0648 [C₉H₉O]⁺. This is often a major fragmentation pathway for bromoaromatics. youtube.com

Loss of a Methyl Radical: The loss of a methyl group (•CH₃) from the methoxy moiety to form an ion at m/z 196.9680 [C₈H₆BrO]⁺ is a common fragmentation for anisole (B1667542) derivatives.

Loss of Formaldehyde (B43269): A rearrangement followed by the elimination of formaldehyde (CH₂O) could produce a fragment at m/z 181.9730 [C₈H₆Br]⁺.

Benzylic-type Cleavage: Loss of a hydrogen atom from the vinyl group could occur. More significantly, cleavage of the entire vinyl group (•C₂H₃) could result in an ion at m/z 184.9549 [C₇H₆BrO]⁺.

The specific fragmentation pattern can also help differentiate between isomers. For example, the proximity of the methoxy and vinyl groups in the target compound might enable unique rearrangement pathways not seen in other isomers, such as 4-bromo-2-vinylanisole, leading to different relative intensities of shared fragment ions.

Predicted Major Fragments in EI-MS

| m/z (for ⁷⁹Br) | Predicted Fragment Ion | Neutral Loss |

| 212 | [C₉H₉BrO]⁺ | - (Molecular Ion) |

| 197 | [C₈H₆BrO]⁺ | •CH₃ |

| 182 | [C₈H₆Br]⁺ | CH₂O |

| 133 | [C₉H₉O]⁺ | •Br |

| 105 | [C₇H₅O]⁺ | •Br, CO |

LC-MS and GC-MS for Mixture Analysis and Purity Assessment

Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful hyphenated techniques essential for the analysis of complex mixtures and the definitive assessment of the purity of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS): In GC-MS analysis, the compound is vaporized and separated on a chromatographic column before being detected by a mass spectrometer. The retention time provides a measure of the compound's volatility and interaction with the column's stationary phase, while the mass spectrum offers a unique fragmentation pattern, or "fingerprint," that allows for structural elucidation and identification. For substituted bromobenzenes, GC-MS is particularly effective in distinguishing between regioisomers, which may have very similar boiling points but produce distinct mass spectra due to differences in fragmentation pathways. researchgate.net Analysis of related compounds like 1-Bromo-3-methoxybenzene is routinely available, providing established methods for comparison. nist.gov The electron ionization (EI) mass spectra can reveal characteristic fragments, such as the loss of a methyl group (CH₃) from the methoxy ether or the cleavage of the bromine atom.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is employed for compounds that are not sufficiently volatile or are thermally unstable for GC analysis. The compound is first separated via liquid chromatography, often using a reversed-phase column. For instance, a related compound, 1-Bromo-3-methoxybenzene, can be analyzed by reverse phase (RP) HPLC with a mobile phase of acetonitrile (B52724), water, and an acid modifier like formic acid for mass spectrometry compatibility. sielc.com After separation, the eluent is introduced into the mass spectrometer, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). These softer ionization techniques often result in a prominent molecular ion peak ([M+H]⁺ or [M-H]⁻), which confirms the molecular weight of the analyte. Further fragmentation (MS/MS) can be induced to obtain structural information. Predicted collision cross-section (CCS) values, which relate to the ion's size and shape in the gas phase, can also be calculated for different adducts to aid in identification, as shown for the structurally similar 1-bromo-3-ethynyl-2-methoxybenzene. uni.lu

A summary of predicted mass spectrometry data for a related compound is presented below.

Table 1: Predicted Collision Cross Section (CCS) Data for 1-Bromo-3-ethynyl-2-methoxybenzene

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 210.97531 | 132.2 |

| [M+Na]⁺ | 232.95725 | 147.1 |

| [M-H]⁻ | 208.96075 | 136.4 |

| [M+NH₄]⁺ | 228.00185 | 152.6 |

| [M+K]⁺ | 248.93119 | 135.3 |

Data derived from predictions for a structurally related compound and serves as an illustrative example. uni.lu

Infrared (IR) and Raman Spectroscopy

Vibrational Analysis of Functional Groups

Infrared (IR) and Raman spectroscopy are fundamental techniques for identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies. For this compound, the spectrum is a composite of vibrations from the substituted benzene ring, the ethenyl (vinyl) group, and the methoxy group.

The key vibrational modes expected for this compound include:

Aromatic Ring: C-H stretching vibrations typically appear above 3000 cm⁻¹, while aromatic C=C stretching bands are found in the 1450-1600 cm⁻¹ region. The substitution pattern on the benzene ring influences the pattern of overtone and combination bands in the 1660-2000 cm⁻¹ region and the out-of-plane C-H bending vibrations below 900 cm⁻¹.

Ethenyl Group: The vinyl group gives rise to a C=C stretching vibration around 1630 cm⁻¹. The =C-H stretching occurs at a high frequency, typically 3010-3095 cm⁻¹. The out-of-plane =C-H bending vibrations are also characteristic, appearing in the 910-990 cm⁻¹ range. The IR spectrum for the related compound 3-Bromostyrene clearly shows these features. nist.gov

Methoxy Group: The C-O ether linkage produces a strong, characteristic stretching band. Asymmetric C-O-C stretching is typically observed in the 1200-1275 cm⁻¹ range, while the symmetric stretch appears near 1000-1075 cm⁻¹. The methyl C-H stretching of the methoxy group is found in the 2850-2960 cm⁻¹ region.

C-Br Bond: The C-Br stretching vibration is expected in the far-infrared region, typically between 500 and 600 cm⁻¹, due to the heavy mass of the bromine atom.

Table 2: Characteristic Infrared Absorption Frequencies for this compound (Predicted based on related compounds)

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Source Analogy |

|---|---|---|---|

| Aromatic C-H | Stretch | > 3000 | nist.gov |

| Ethenyl =C-H | Stretch | 3010 - 3095 | nist.gov |

| Methoxy C-H | Stretch | 2850 - 2960 | researchgate.net |

| Ethenyl C=C | Stretch | ~1630 | nist.gov |

| Aromatic C=C | Stretch | 1450 - 1600 | nist.gov |

| Methoxy C-O | Asymmetric Stretch | 1200 - 1275 | researchgate.net |

Time-Resolved Infrared (TRIR) Studies of Transient Species

Time-Resolved Infrared (TRIR) spectroscopy is an advanced technique used to study the structure and kinetics of short-lived chemical intermediates, such as radicals, carbenes, and excited states, that are generated during a chemical reaction. A reaction is typically initiated by a short pulse of laser light (photolysis), and the subsequent changes in the IR spectrum are monitored on timescales ranging from picoseconds to milliseconds.

For this compound, TRIR could be a powerful tool for investigating several potential reaction dynamics:

Photochemical Cleavage: The carbon-bromine bond is susceptible to photochemical cleavage upon UV irradiation. TRIR could be used to directly observe the formation and subsequent reactions of the resulting aryl radical and bromine atom intermediates.

Polymerization Mechanisms: The ethenyl group can undergo polymerization. TRIR could monitor the initial steps of radical-initiated or photo-initiated polymerization, identifying the transient species involved in the propagation of the polymer chain.

Excited-State Dynamics: The technique can characterize the vibrational structure of electronically excited states of the molecule, providing insight into how the molecule dissipates energy after absorbing light.

While specific TRIR studies on this compound are not documented, the methodology remains highly applicable for understanding its potential reactive pathways and transient intermediates.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting a beam of X-rays off a single crystal, one can calculate the electron density map of the molecule and thereby determine atomic positions, bond lengths, bond angles, and torsional angles with very high precision.

For this compound, which may be a liquid or low-melting solid at ambient temperature, obtaining a single crystal suitable for X-ray diffraction would likely require low-temperature crystallization techniques. A successful structural determination would provide unambiguous confirmation of the substitution pattern on the benzene ring and the relative orientation (conformation) of the ethenyl and methoxy substituents. It would also reveal how the molecules pack in the crystal lattice, highlighting any significant intermolecular interactions such as π-stacking or halogen bonding.

Although a crystal structure for the title compound is not available, analysis of related brominated organic molecules like (Z)-1-bromo-1-nitro-2-phenylethene provides an example of the detailed data that can be obtained. researchgate.net

Table 3: Illustrative Crystallographic Data for a Related Compound, (Z)-1-bromo-1-nitro-2-phenylethene

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 11.5296 |

| b (Å) | 7.5013 |

| c (Å) | 19.7187 |

| α, β, γ (°) | 90 |

| Z (molecules/unit cell) | 8 |

This data is for a structurally related compound and is presented for illustrative purposes only. researchgate.net

Advanced Chromatographic Methods for Purification and Analysis

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) and its more advanced counterpart, Ultra-Performance Liquid Chromatography (UPLC), are indispensable tools for the separation, quantification, and purification of this compound. These techniques are particularly suited for analyzing organic compounds that may not be amenable to GC due to low volatility or thermal instability.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the most common mode used for this type of nonpolar analyte. A typical method would involve a C18 or C8 stationary phase and a polar mobile phase. For the related compound 1-Bromo-3-methoxybenzene, an effective separation is achieved using a mobile phase consisting of acetonitrile and water, with a small amount of acid (like phosphoric or formic acid) to ensure sharp peak shapes. sielc.com The compound is detected as it elutes from the column, most commonly by a UV detector set to a wavelength where the aromatic ring strongly absorbs. HPLC is crucial for assessing the purity of a synthesized batch, separating it from starting materials, by-products, and isomers.

Ultra-Performance Liquid Chromatography (UPLC): UPLC represents a significant advancement over traditional HPLC. By using columns packed with sub-2 µm particles, UPLC systems can operate at much higher pressures. This results in dramatically faster analysis times, improved resolution, and greater sensitivity. A separation that might take 10-20 minutes on an HPLC system can often be completed in 1-3 minutes using UPLC, significantly increasing sample throughput. The methods developed for HPLC are generally transferable to UPLC, with appropriate adjustments to flow rates and gradients. sielc.com This makes UPLC an ideal technique for high-throughput screening, reaction monitoring, and quality control applications involving this compound.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1-Bromo-3-methoxybenzene |

| 1-bromo-3-ethynyl-2-methoxybenzene |

| 3-Bromostyrene |

| (Z)-1-bromo-1-nitro-2-phenylethene |

Preparative Chromatography for Compound Isolation

In the synthesis of this compound, the isolation and purification of the final product from reaction mixtures containing starting materials, reagents, and byproducts is a critical step to obtain the compound in high purity. Preparative chromatography is a cornerstone technique for this purpose, enabling the separation of the target molecule based on its differential partitioning between a stationary phase and a mobile phase. Both normal-phase and reverse-phase preparative high-performance liquid chromatography (HPLC) are powerful methods that can be applied, with the choice depending on the specific impurities present and the desired scale of purification.

Normal-Phase Column Chromatography

A common and effective method for the purification of moderately polar to non-polar organic compounds like this compound is normal-phase column chromatography. This technique typically employs a polar stationary phase, such as silica (B1680970) gel, and a non-polar mobile phase. The separation is based on the polarity of the compounds, with more polar compounds adsorbing more strongly to the silica gel and thus eluting more slowly.

For the purification of brominated aromatic compounds, including various bromoanisole derivatives, column chromatography using silica gel is a well-established method. The selection of the eluent system is crucial for achieving good separation. A common approach is to use a non-polar solvent such as hexane (B92381), or a mixture of hexane with a slightly more polar solvent like ethyl acetate, to modulate the elution of the compounds. In the case of this compound, which possesses a degree of polarity due to the methoxy group and the bromine atom, a gradient elution might be employed, starting with pure hexane and gradually increasing the proportion of a more polar solvent to first elute non-polar impurities, followed by the target compound.

Table 1: Illustrative Normal-Phase Column Chromatography Parameters for Isolation

| Parameter | Description |

| Stationary Phase | Silica gel (40-63 µm particle size) |

| Mobile Phase | Hexane/Ethyl Acetate gradient |

| Elution Profile | Gradient starting from 100% Hexane to a mixture containing a small percentage of Ethyl Acetate (e.g., 9:1 Hexane/Ethyl Acetate) |

| Detection | Thin-Layer Chromatography (TLC) with UV visualization or staining (e.g., potassium permanganate) |

The progress of the separation is monitored by collecting fractions and analyzing them by thin-layer chromatography (TLC). Fractions containing the pure desired product, as indicated by a single spot on the TLC plate with the appropriate retention factor (Rf), are then combined and the solvent is removed under reduced pressure to yield the purified this compound.

Preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

For higher purity requirements or for the separation of compounds with very similar polarities, preparative reverse-phase HPLC is a more powerful technique. In RP-HPLC, a non-polar stationary phase (typically a C18-modified silica) is used in conjunction with a polar mobile phase. This method is scalable and can be adapted from analytical HPLC conditions.

While specific preparative HPLC methods for this compound are not extensively documented, methods for structurally related compounds, such as 3-Bromo-6-chloro-2-methoxytoluene, have been described and can be adapted. sielc.com These methods often utilize a mobile phase consisting of acetonitrile and water. sielc.com For mass spectrometry (MS) compatible applications, a volatile acid like formic acid can be used as a modifier in the mobile phase instead of non-volatile acids like phosphoric acid. sielc.com

Table 2: Representative Preparative Reverse-Phase HPLC Conditions

| Parameter | Description |

| Stationary Phase | C18-functionalized silica gel |

| Mobile Phase | Acetonitrile/Water mixture (with or without formic acid) |

| Elution Mode | Isocratic or gradient elution depending on the complexity of the mixture |

| Detection | UV detector set at a wavelength where the compound absorbs (e.g., 254 nm) |

The scalability of RP-HPLC allows for the purification of quantities ranging from milligrams to kilograms, making it a versatile tool in both research and industrial settings. The fractions are collected based on the detector signal, and the pure compound is obtained after removal of the mobile phase solvents.

Role and Potential Applications of 1 Bromo 3 Ethenyl 2 Methoxybenzene in Contemporary Organic Synthesis and Materials Science

1-Bromo-3-ethenyl-2-methoxybenzene as a Versatile Building Block for Complex Architectures

The distinct functional groups of this compound make it an ideal starting material for the synthesis of intricate molecular frameworks. The presence of a bromine atom on the benzene (B151609) ring allows for various cross-coupling reactions, while the ethenyl (vinyl) group is amenable to a host of addition and polymerization reactions. The methoxy (B1213986) group, in turn, influences the electronic properties of the benzene ring and can play a role in directing substitution reactions or be a site for further chemical modification.

Synthesis of Biaryl Systems and Polycyclic Aromatic Hydrocarbons

The bromo-substituted aromatic core of this compound is a prime candidate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form biaryl systems. These reactions are fundamental in medicinal chemistry and materials science for creating molecules with tailored electronic and photophysical properties. By reacting this compound with a variety of arylboronic acids, a diverse library of biaryl compounds can be generated, each retaining the reactive vinyl handle for subsequent transformations.

Furthermore, the strategic positioning of the bromo and ethenyl groups could facilitate intramolecular cyclization reactions to construct polycyclic aromatic hydrocarbons (PAHs). For instance, under appropriate catalytic conditions, a Heck-type reaction could be envisioned to form a new ring system, leading to substituted phenanthrene (B1679779) or anthracene (B1667546) derivatives.

Table 1: Potential Suzuki-Miyaura Cross-Coupling Reactions

| Reactant 1 | Reactant 2 | Catalyst System | Potential Product Class |

|---|---|---|---|

| This compound | Phenylboronic acid | Pd(PPh₃)₄ / Base | Substituted Biphenyls |

| This compound | Naphthaleneboronic acid | Pd(OAc)₂ / Ligand / Base | Aryl-naphthalene derivatives |

Precursor to Substituted Styrenes and Cinnamates

The ethenyl group of this compound serves as a versatile platform for generating a variety of substituted styrenes. Palladium-catalyzed reactions, such as the Heck reaction, can be employed to couple the vinyl group with aryl halides, leading to the formation of stilbene-like structures. These compounds are of interest for their optical properties and potential applications in organic electronics.

Additionally, the vinyl group can be oxidized to an aldehyde or a carboxylic acid, which can then be used in olefination reactions, such as the Wittig or Horner-Wadsworth-Emmons reactions, to produce a wide array of substituted cinnamates. Cinnamate derivatives are valuable intermediates in the synthesis of pharmaceuticals, fragrances, and other fine chemicals.

Construction of Heterocyclic Systems and Natural Product Analogues

The dual reactivity of this compound makes it a promising precursor for the synthesis of heterocyclic compounds. The vinyl group can participate in cycloaddition reactions, such as [4+2] or [3+2] cycloadditions, to form various five- and six-membered rings. For instance, reaction with a suitable 1,3-dipole could yield novel pyrazoline or isoxazoline (B3343090) derivatives.

Moreover, the combination of the bromoarene and vinyl functionalities allows for tandem reactions where an initial cross-coupling reaction is followed by an intramolecular cyclization to construct complex heterocyclic scaffolds. This approach is highly valuable in the synthesis of analogues of natural products, where the core structure often contains intricate ring systems.

Integration into Functional Material Science Research

The unique electronic and structural features of this compound suggest its potential as a key component in the development of advanced functional materials. The ability to undergo polymerization and form extended conjugated systems makes it an attractive monomer for materials with interesting optoelectronic and liquid crystalline properties.

Precursors for Optoelectronic Materials (e.g., Conductive Polymers, Organic Light-Emitting Diodes (OLEDs))

The ethenyl group of this compound can be readily polymerized through various methods, including radical, cationic, or transition-metal-catalyzed polymerization. The resulting polystyrene-type polymer would feature a pendant bromo-methoxyphenyl group at each repeating unit. The bromine atoms along the polymer chain could then be subjected to post-polymerization modification, such as cross-coupling reactions, to introduce a wide range of functional groups, thereby tuning the electronic properties of the polymer. This could lead to the development of novel conductive polymers or host materials for organic light-emitting diodes (OLEDs).

Table 2: Potential Polymerization and Post-Polymerization Modification

| Polymerization Method | Monomer | Resulting Polymer | Post-Polymerization Reaction | Potential Application |

|---|---|---|---|---|

| Radical Polymerization | This compound | Poly(1-(3-bromo-2-methoxyphenyl)ethylene) | Suzuki Coupling with electron-donating/accepting groups | Conductive Polymers, OLED Host Materials |

Development of Fluorescent and Liquid Crystal Materials

The rigid aromatic core of this compound, when incorporated into larger, more complex molecules, could give rise to fluorescent materials. By strategically coupling it with other aromatic or heterocyclic systems, it is possible to design molecules with extended π-conjugation, a key requirement for fluorescence. The methoxy group can also influence the photophysical properties by acting as an electron-donating group.

Furthermore, the rod-like shape of molecules derived from this compound makes them potential candidates for the design of liquid crystal materials. By attaching long alkyl chains to the aromatic core, for example, through etherification of a demethylated analogue or via cross-coupling reactions, it may be possible to induce liquid crystalline phases. The combination of the rigid core and flexible side chains is a classic design principle for liquid crystals.

Intermediate in the Synthesis of Agrochemicals and Specialty Chemicals

The molecular architecture of this compound provides a reactive platform for the synthesis of complex molecules, including those with potential applications as agrochemicals and other specialty chemicals. Substituted styrenes are known to be important precursors in the preparation of various active compounds for crop protection. google.com The presence of the vinyl group allows for polymerization and addition reactions, while the bromo substituent is a key handle for cross-coupling reactions, enabling the introduction of diverse molecular fragments.

The combination of the vinyl and bromo-aromatic functionalities within the same molecule allows for a sequential or chemo-selective functionalization. For instance, the vinyl group can undergo reactions such as epoxidation, dihydroxylation, or polymerization, while the carbon-bromine bond can participate in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura, Heck, or Sonogashira couplings. This dual reactivity is highly valuable in the construction of intricate molecular frameworks often found in modern agrochemicals.

For example, the Suzuki-Miyaura coupling, a powerful method for forming carbon-carbon bonds, could be employed to react this compound with various boronic acids or esters. libretexts.orgnih.gov This would lead to the synthesis of complex biaryl or aryl-alkenyl structures, which are common motifs in biologically active compounds. The reaction's tolerance for a wide range of functional groups makes it an ideal method for late-stage diversification in a synthetic sequence.

Similarly, the Heck reaction, which couples aryl halides with alkenes, could utilize the bromo-substituent of this compound to introduce further unsaturated moieties, expanding the structural diversity of potential products. beilstein-journals.org The resulting conjugated systems are of interest for their electronic properties and potential biological activity. Patents related to agrochemical formulations often describe the use of substituted styrenes in copolymers, suggesting a role for vinyl-functionalized aromatics in the development of delivery systems or as part of the active ingredient's structure. google.comgoogle.com

While direct synthesis of a commercial agrochemical from this compound is not explicitly documented, its potential as a precursor can be inferred from the known synthesis of related structures. The methoxy group can also influence the reactivity and properties of the final molecule, including its solubility and interaction with biological targets.

Exploitation in Catalyst Development and Ligand Design for Organometallic Chemistry

The development of novel catalysts and ligands is a cornerstone of modern chemistry, enabling more efficient and selective chemical transformations. The structure of this compound is well-suited for its use as a building block in the synthesis of ligands for organometallic catalysts.

The vinyl group can serve as a point of attachment or polymerization to create macromolecular ligands or supported catalysts. For example, the ethenyl group can be incorporated into a polymer backbone, leading to a solid-supported ligand. Such catalysts are advantageous as they can be easily separated from the reaction mixture and potentially recycled, contributing to more sustainable chemical processes.

The bromine atom on the aromatic ring is a prime site for introducing phosphine (B1218219) groups, which are ubiquitous in organometallic catalysis, via reactions with phosphinating agents. The resulting phosphine ligand, bearing a vinyl and a methoxy substituent, would have unique steric and electronic properties. The methoxy group, being an electron-donating group, can influence the electron density at the metal center, thereby modulating the catalyst's activity and selectivity. chemistryviews.org

Furthermore, the bromine atom allows for the integration of the molecule into larger, pre-existing ligand frameworks through cross-coupling reactions. For instance, a Suzuki-Miyaura coupling could be used to attach the 3-ethenyl-2-methoxyphenyl unit to another aromatic ring that is part of a bidentate or polydentate ligand. The resulting ligand would have a tailored three-dimensional structure that can influence the coordination environment around a metal center.

The design of ligands with specific electronic and steric properties is crucial for controlling the outcome of catalytic reactions. bohrium.comnih.gov The combination of the vinyl, bromo, and methoxy functionalities in this compound offers a versatile scaffold for creating a library of ligands with tunable properties. These ligands could find applications in a wide range of catalytic processes, including cross-coupling reactions, hydrogenations, and polymerizations. While the direct application of this specific compound in a commercially available catalyst is not reported, its potential in this area of research is significant based on the established principles of ligand design and catalyst development.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 138505-19-8 |

| Molecular Formula | C₉H₉BrO |

| Molecular Weight | 213.07 g/mol |

| Appearance | Not available |

| Boiling Point | Not available |

| Melting Point | Not available |

| Density | Not available |

Table 2: Related Compounds and their Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 1-Bromo-3-ethyl-2-methoxybenzene | 1369877-79-1 | C₉H₁₁BrO | 215.09 |

| 1-Bromo-3-methoxybenzene | 2398-37-0 | C₇H₇BrO | 187.03 |

| Styrene | 100-42-5 | C₈H₈ | 104.15 |

| 4-Bromoanisole | 104-92-7 | C₇H₇BrO | 187.03 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.